molecular formula C12H9BrFNO2 B12950731 Ethyl 4-bromo-7-fluoroquinoline-2-carboxylate

Ethyl 4-bromo-7-fluoroquinoline-2-carboxylate

Cat. No.: B12950731
M. Wt: 298.11 g/mol
InChI Key: HWHLPEPDODYQLB-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-7-fluoroquinoline-2-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with bromine and fluorine atoms, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-7-fluoroquinoline-2-carboxylate typically involves the bromination and fluorination of quinoline derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve the desired substitution on the quinoline ring. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as iron or copper salts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure consistent quality and yield. The process is optimized for efficiency, often incorporating continuous flow techniques and advanced purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-7-fluoroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride, potassium carbonate, or lithium diisopropylamide (LDA) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and bases like triethylamine or potassium phosphate.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 4-bromo-7-fluoroquinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-7-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substitutions enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For example, it may inhibit bacterial DNA gyrase or topoisomerase, resulting in antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-bromo-7-fluoroquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms on the quinoline ring enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C12H9BrFNO2

Molecular Weight

298.11 g/mol

IUPAC Name

ethyl 4-bromo-7-fluoroquinoline-2-carboxylate

InChI

InChI=1S/C12H9BrFNO2/c1-2-17-12(16)11-6-9(13)8-4-3-7(14)5-10(8)15-11/h3-6H,2H2,1H3

InChI Key

HWHLPEPDODYQLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC(=C2)F)C(=C1)Br

Origin of Product

United States

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